5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique combination of a chromene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditionsThe final step often involves the formation of the pyridine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
- 2-Hydroxy-5-trifluoromethylpyridine
Uniqueness
5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its combination of a chromene and pyridine ring system, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3NO4/c15-14(16,17)11-8(13(20)21)5-7-10(19)6-3-1-2-4-9(6)22-12(7)18-11/h1-5H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWQUGCVTXMXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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